Silane, bis(4-chlorophenyl)diethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis(4-chlorophenyl)diethenyl- is an organosilicon compound with the molecular formula C16H14Cl2Si It is characterized by the presence of two 4-chlorophenyl groups and two ethenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(4-chlorophenyl)diethenyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dichlorosilane, followed by the addition of vinylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, bis(4-chlorophenyl)diethenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Silane, bis(4-chlorophenyl)diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Amino or alkoxy-substituted silanes.
Scientific Research Applications
Silane, bis(4-chlorophenyl)diethenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, bis(4-chlorophenyl)diethenyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, affecting their structure and function. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
- Silane, bis(4-chlorophenyl)dimethyl-
- Silane, bis(4-chlorophenyl)diphenyl-
- Silane, bis(4-chlorophenyl)diethyl-
Uniqueness
Silane, bis(4-chlorophenyl)diethenyl- is unique due to the presence of ethenyl groups, which provide additional reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have different substituents, such as methyl or phenyl groups, which affect their chemical behavior and applications.
Properties
CAS No. |
533909-59-0 |
---|---|
Molecular Formula |
C16H14Cl2Si |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2 |
InChI Key |
UAMGSFCAITXYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.